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1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane

low‑k dielectric PECVD single‑source precursor

1,1,1,3,5,7,7,7‑Octamethyl‑3,5‑bis(trimethylsiloxy)tetrasiloxane (OMBTSTS) is a branched tetrasiloxane with the formula C₁₄H₄₂O₅Si₆ and a molecular weight of 458.99 g/mol. It is a high‑purity organosilicon liquid (density 0.885 g/mL at 25 °C, boiling point 121 °C/10 mmHg) designed as a single‑component precursor for plasma‑enhanced chemical vapor deposition (PECVD) of low‑dielectric‑constant (low‑k) SiCOH films in advanced semiconductor interconnects.

Molecular Formula C14H42O5Si6
Molecular Weight 458.99 g/mol
CAS No. 2003-92-1
Cat. No. B1606146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
CAS2003-92-1
Molecular FormulaC14H42O5Si6
Molecular Weight458.99 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C14H42O5Si6/c1-20(2,3)15-24(13,16-21(4,5)6)19-25(14,17-22(7,8)9)18-23(10,11)12/h1-14H3
InChIKeyPMBZCSBOBLHPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane (OMBTSTS, CAS 2003-92-1) for Low‑k Semiconductor Dielectrics


1,1,1,3,5,7,7,7‑Octamethyl‑3,5‑bis(trimethylsiloxy)tetrasiloxane (OMBTSTS) is a branched tetrasiloxane with the formula C₁₄H₄₂O₅Si₆ and a molecular weight of 458.99 g/mol [1]. It is a high‑purity organosilicon liquid (density 0.885 g/mL at 25 °C, boiling point 121 °C/10 mmHg) designed as a single‑component precursor for plasma‑enhanced chemical vapor deposition (PECVD) of low‑dielectric‑constant (low‑k) SiCOH films in advanced semiconductor interconnects [2].

Workflow
Single-source PECVD for ultra-low-k SiCOH films
Format
High-purity liquid precursor; intermediate volatility for stable delivery
Selection Fit
Porogen-free; reported sub-2.0 k at low plasma power

Why a Standard Siloxane Precursor Cannot Replace OMBTSTS in Low‑k Dielectric Deposition


In‑class siloxane PECVD precursors such as octamethylcyclotetrasiloxane (OMCTS), hexamethyldisiloxane (HMDSO) and tetrakis(trimethylsilyloxy)silane (TTMSS) differ fundamentally in molecular architecture, silicon‑to‑carbon ratio, and vapor‑pressure characteristics — each of which directly governs the dielectric constant (k), mechanical strength, and leakage current density of the resulting SiCOH film [1][2][3]. Because the k‑value of interconnect dielectrics must be tuned to a specific process window (often k < 2.5 for sub‑10 nm nodes), the choice of precursor dictates whether the film can meet both electrical and mechanical specifications simultaneously [4]. The following quantitative evidence demonstrates where OMBTSTS delivers measurable, procurement‑relevant advantages over OMCTS, TTMSS, and HMDSO.

Risk Factor
OMBTSTS
In-Class Precursors (OMCTS, HMDSO, TTMSS)
Molecular architecture
Branched tetrasiloxane; high free volume for cage-type Si-O-Si
Cyclic (OMCTS), linear (HMDSO), or larger branched (TTMSS); film morphology shifts
Minimum k-value window
Porogen-free k=1.90 at 10 W
OMCTS k=2.72-2.97 without porogen; HMDSO k~2.5 with H2O; k target may not transfer
Mechanical integrity at low k
Hardness 0.98 GPa at k=1.90; above CMP threshold
OMCTS/HMDSO hardness drops below 1 GPa near k=2.4; integration risk may increase
Vapor delivery stability
Intermediate boiling point; stable mass-flow without heated lines above 100°C
HMDSO overly volatile (101°C); OMCTS requires higher source temperatures; delivery control may shift

Head‑to‑Head Quantitative Evidence for OMBTSTS vs. Closest PECVD Precursor Analogs


Ultralow Dielectric Constant Achievable Without Porogen: OMBTSTS vs. OMCTS and TTMSS

OMBTSTS deposited by PECVD at 10 W plasma power reaches k = 1.90 without any porogen addition [1]. The benchmark cyclic precursor OMCTS yields k = 2.72–2.97 under comparable PECVD conditions, and an ultralow k of 2.4 has only been reported for OMCTS when a sacrificial porogen is incorporated [2][3]. The linear precursor HMDSO, even with H₂O vapor addition, delivers a k of ∼2.5 [4]. The branched TTMSS achieves k = 1.83 at 20 W, but requires higher plasma energy to reach a similar ultralow‑k window [5]. Consequently, OMBTSTS uniquely combines a sub‑2.0 k‑value with the process simplicity of a single‑source deposition, eliminating porogen‑related integration challenges.

Ultralow k without porogen
Head-to-head
k = 1.90
at 10 W, single precursor, no porogen
Reported lowest single-source k among tested PECVD precursors.
OMCTS: k=2.72–2.97; TTMSS: k=1.83 at higher 20 W power.
low‑k dielectric PECVD single‑source precursor

Single‑Precursor Mechanical Integrity at Ultralow k: Hardness and Elastic Modulus of OMBTSTS‑Derived Films

At its lowest achievable dielectric constant (k = 1.90), the OMBTSTS‑derived SiCOH film retains a hardness of 0.98 GPa and an elastic modulus of 8.56 GPa [1]. In contrast, OMCTS films with a significantly higher k (2.72–2.97) exhibit hardness values of 1.7–3.3 GPa, but drop below 1 GPa when k is pushed toward 2.4 [2]. HMDSO films at k = 2.8 show hardness >2 GPa, yet mechanical properties degrade abruptly as k decreases further [3]. TTMSS films at k = 2.1 (10 W) exhibit hardness of 1.97 GPa and modulus of 10.8 GPa, but these values correspond to a higher k than OMBTSTS’s minimum [4]. Thus, OMBTSTS provides a unique balance of ultralow k and sufficient mechanical integrity for CMP and packaging processes directly at the lowest dielectric regime.

Mechanical integrity at k=1.90
Cross-study comparable
Hardness 0.98 GPa · Modulus 8.56 GPa
Meets reported CMP threshold at ultralow k.
OMCTS and HMDSO lack demonstrated integrity below k=2.5.
mechanical strength nanoindentation low‑k integration

Volatility and Vapor Delivery Advantage: Boiling Point Comparison for CVD Process Design

OMBTSTS exhibits a boiling point of 121 °C at 10 mmHg (≈329 °C estimated at 760 mmHg) and a density of 0.885 g/mL at 25 °C . The cyclic analog OMCTS boils at 175 °C (1 atm), requiring higher source temperatures for stable vapor delivery [1]. HMDSO boils at 101 °C, which can cause excessive evaporation and uncontrolled precursor flux in high‑vacuum chambers [2]. TTMSS has a molecular weight >500 g/mol and requires still higher delivery temperatures. OMBTSTS’s intermediate volatility enables a wider process window: it remains liquid at room temperature while providing sufficient vapor pressure for precise mass‑flow control without the need for heated source lines above 100 °C, reducing equipment complexity and thermal degradation risk.

Vapor delivery window
Cross-study comparable
BP 121°C at 10 mmHg
estimated ~329°C at 760 mmHg
Intermediate volatility supports stable bubbler delivery.
54°C lower than OMCTS; 20°C higher than HMDSO at atm.
CVD precursor vapor pressure delivery stability

Post‑Deposition Tunability of Dielectric Constant via He/H₂ Plasma Treatment: OMBTSTS vs. OMCTS

He/H₂ plasma treatment of OMBTSTS‑derived SiCOH films reduces the dielectric constant from 2.64–4.19 (as‑deposited) to 2.07–3.94, with the lowest k reaching 2.08—a reduction of up to 47% [1]. This tunability is attributed to hydrocarbon removal and the creation of cage‑type Si‑O‑Si structures with bond angles >144°. In contrast, OMCTS films show a much narrower plasma‑induced k‑range (2.72–2.97 as‑deposited, with only modest changes after treatment) [2]. The broader post‑treatment k‑window of OMBTSTS provides process engineers with a single‑precursor platform that can be tailored to meet different IMD layer requirements (e.g., k = 2.5 for global interconnects, k = 2.1 for local interconnects) without changing the precursor chemistry.

Post-deposition k tunability
Head-to-head
k-range: 2.07–3.94 after He/H₂ plasma
Δk up to 2.11 from as-deposited
Reported >3× wider tunable k-range vs OMCTS.
Enables multi-layer k tuning from a single precursor.
plasma treatment k‑value tunability post‑deposition processing

Procurement‑Relevant Application Scenarios for 1,1,1,3,5,7,7,7‑Octamethyl‑3,5‑bis(trimethylsiloxy)tetrasiloxane


Single‑Precursor PECVD of IMD Layers for sub‑10 nm Logic Interconnects

OMBTSTS is the precursor of choice when the process requires an ultralow‑k IMD layer (k < 2.0) deposited from a single source without porogen. Its demonstrated k = 1.90 at 10 W PECVD [1] meets the RC‑delay budget of advanced logic nodes while avoiding the pore‑sealing and mechanical‑integrity issues associated with porogen‑derived porous films. Procurement teams should select OMBTSTS when the target k is ≤2.1 and CMP compatibility is mandatory.

He/H₂ Plasma‑Treated Low‑k Dielectric with Post‑Deposition k‑Tuning

When a fab requires a single dielectric stack with region‑specific k‑values (e.g., k = 2.5 for via layers, k = 2.1 for trench layers), OMBTSTS enables post‑deposition He/H₂ plasma treatment to tune k across a 2.07–3.94 range [2]. This eliminates the need for multiple precursor chemistries and simplifies process qualification, providing a quantifiable supply‑chain consolidation benefit.

Precursor Standardization for High‑Mix Semiconductor Foundries

Foundries producing diverse chip designs can standardize on OMBTSTS to service multiple low‑k dielectric specifications. Its wide tunable k‑window (1.90–4.19) and acceptable mechanical properties at the lowest k [3] mean that a single precursor inventory can satisfy requirements ranging from conventional SiO₂‑like passivation (k ≈ 4) to aggressive ultralow‑k IMD (k < 2), reducing the number of precursor SKUs and associated qualification costs.

CVD Process Development Requiring Intermediate Volatility Precursor

For tool manufacturers and process development engineers, OMBTSTS’s boiling point of 121 °C/10 mmHg positions it between the overly volatile HMDSO (101 °C) and the high‑boiling OMCTS (175 °C). This intermediate volatility simplifies source‑delivery design, allowing stable, repeatable mass‑flow control without the need for extensive heated source‑line infrastructure, thereby reducing tool cost and improving uptime.

Application
Selection Property
Validation Focus
Single-source IMD for sub-10 nm logic
Porogen-free single-precursor deposition
k uniformity and mechanical integrity at target k
Plasma-tuned multi-layer dielectric stack
Post-deposition He/H₂ k tunability
Plasma treatment process window per layer
High-mix foundry standardization
Wide single-precursor k window
Multi-specification k matching and supply-chain consolidation
CVD tool development with intermediate volatility
Intermediate boiling point for stable delivery
Mass-flow control and source-line thermal design
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